

Comprehensive ADME Profile of Ertugliflozin: A Technical Guide

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Compound Focus: Ertugliflozin

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Introduction and Core ADME Properties

Ertugliflozin is a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM). As a BCS Class I compound, it exhibits high solubility and high permeability, resulting in excellent oral bioavailability of approximately 100% under fasted conditions [1] [2]. The absorption, distribution, metabolism, and excretion profile of **ertugliflozin** has been extensively characterized through clinical studies and in vitro experiments, supporting its once-daily dosing regimen in patients [1]. The drug's favorable pharmacokinetic properties allow for administration without regard to meals and without dose adjustments for coadministration with commonly prescribed drugs, or in patients with renal impairment or mild-to-moderate hepatic impairment [1]. The following sections provide a comprehensive technical overview of **ertugliflozin**'s ADME characteristics, incorporating quantitative data, experimental methodologies, and clinical implications relevant to drug development professionals and researchers.

Quantitative ADME Properties

Table 1: Comprehensive Pharmacokinetic Properties of **Ertugliflozin**

Parameter	Value	Conditions/Notes	Reference
Absolute Bioavailability	~100%	Fasted conditions	[1] [2]
Time to Peak (T_{max})	1 hour (fasted), 2 hours (fed)	5 mg and 15 mg doses	[1] [2]
Protein Binding	93.6%	Concentration-independent	[2]
Apparent Volume of Distribution (V_z/F)	215.3 L	After oral administration	[2]
Terminal Half-life ($t_{1/2}$)	11-17 hours	Range across studies	[1] [2]
Apparent Clearance (CL/F)	178.7 mL/min	After oral administration	[2]
Fraction Unchanged in Urine	1.5% of dose	Renal excretion of parent drug	[3] [2]
Fraction Unchanged in Feces	33.8% of dose	Likely from biliary excretion of metabolites & hydrolysis	[2]

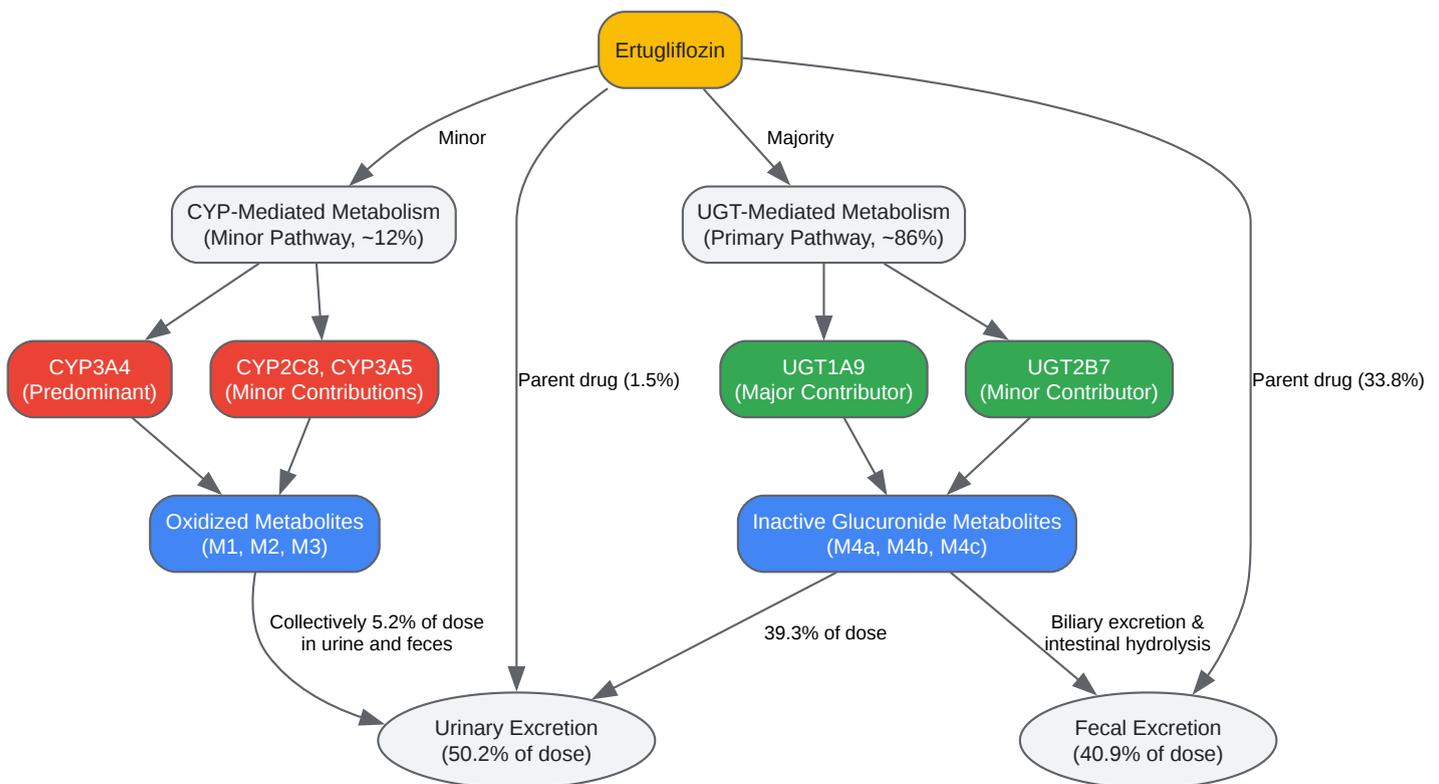
Table 2: Mass Balance and Metabolic Pathways of [^{14}C]-**Ertugliflozin** After a Single 25 mg Oral Dose

Parameter	Result	Reference
Total Recovery	91.1% of administered dose	[3]
Fecal Excretion	40.9% of dose	[3]
Urinary Excretion	50.2% of dose	[3]
Glucuronidation Pathway	~86% of clearance; 39.3% of dose in urine as glucuronides	[4] [3] [5]
Oxidative Metabolism	~12% of clearance; 5.2% of dose in excreta	[4] [3] [5]

Parameter	Result	Reference
Primary Metabolites in Plasma	Parent drug (49.9%), M4a (12.2%), M4c (24.1%)	[3]

Metabolic Pathways and Enzymology

Ertugliflozin undergoes extensive metabolism, primarily via glucuronidation, with a minor contribution from oxidative pathways [3] [5]. The following diagram illustrates the complete metabolic fate and elimination routes of **ertugliflozin**.



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Figure 1: Comprehensive Metabolic Pathways and Elimination Routes of **Ertugliflozin**. The primary clearance mechanism is glucuronidation mediated mainly by UGT1A9, with a minor oxidative pathway involving CYP3A4 [4] [3] [5].

Experimental Characterization of Metabolic Pathways

The metabolic fate of **ertugliflozin** was definitively characterized using the following experimental approaches:

- **Human ADME Study:** A single 25-mg oral dose of [¹⁴C]-**ertugliflozin** (100 µCi) was administered to healthy male subjects (n=6). Blood, urine, and feces were collected for up to 168 hours post-dose. Metabolite profiling and identification were performed using HPLC with radioactivity detection and LC-MS/MS [3].
- **In Vitro Reaction Phenotyping:** Studies were conducted using human liver microsomes (HLM) and recombinant UGT and CYP enzymes. Enzyme kinetic parameters (K_m and V_{max}) were determined. Chemical inhibition studies employed isoform-selective inhibitors including tranilast (UGT1A9), fluconazole (UGT2B7), and ketoconazole (CYP3A4) [5].
- **Enzyme Mapping:** Incubations with recombinant human UGTs (1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15, 2B17) and CYPs were performed to identify specific enzymes capable of metabolizing **ertugliflozin** [5].

Clinical Pharmacokinetics and Pharmacodynamics

Absorption and Food Effects

Ertugliflozin demonstrates rapid and complete absorption following oral administration. The exposure, measured by area under the plasma concentration-time curve (AUC), increases in a dose-proportional manner over the range of 0.5 to 300 mg [1]. Administration of **ertugliflozin** with a high-fat meal decreases peak concentrations (C_{max}) by approximately 29% and delays the time to peak concentration (T_{max}) by one

hour, but does not significantly affect overall exposure (AUC) [1] [2]. This modest effect is not considered clinically relevant, supporting administration without regard to meals.

Pharmacodynamic Correlates

The primary pharmacodynamic effect of **ertugliflozin** is **dose-dependent urinary glucose excretion (UGE)**, which underlies its glucose-lowering mechanism [6] [1]. In clinical studies, **ertugliflozin** administration resulted in significant increases in 24-hour UGE, with this effect being closely linked to its antihyperglycemic efficacy [6]. The pharmacodynamic profile supports once-daily dosing, consistent with its pharmacokinetic half-life of approximately 11-17 hours [1].

Special Populations and Drug Interactions

Renal and Hepatic Impairment

- **Renal Impairment:** Patients with mild, moderate, or severe renal impairment experience a $\leq 70\%$ increase in **ertugliflozin** exposure compared to those with normal renal function. However, this increase is not considered clinically meaningful enough to warrant dose adjustment [1]. Consistent with its mechanism of action, the 24-hour urinary glucose excretion decreases with worsening renal function [1].
- **Hepatic Impairment:** In subjects with moderate hepatic impairment, a minimal decrease in AUC (13%) was observed relative to subjects with normal hepatic function. This change is not clinically relevant, and no dose adjustment is necessary for patients with mild-to-moderate hepatic impairment [1].

Drug-Drug Interaction Potential

- **UGT Inhibitors:** Coadministration with UGT inhibitors may increase **ertugliflozin** exposure. PBPK modeling predicts that mefenamic acid (a UGT1A9/2B7 inhibitor) would increase **ertugliflozin**

exposure by approximately 51% (AUC ratio = 1.51) [4]. This interaction is not considered clinically significant enough to require dose adjustment.

- **CYP Inducers:** Coadministration with rifampin (a broad-spectrum inducer) decreased **ertugliflozin** AUC and C_{\max} by 39% and 15%, respectively. This reduction is not expected to substantially compromise **ertugliflozin** efficacy [1].
- **Minimal Interaction Potential:** Concomitant administration with metformin, sitagliptin, glimepiride, or simvastatin does not produce clinically meaningful effects on the pharmacokinetics of **ertugliflozin** or the coadministered medications [1].

Experimental Protocols for Key ADME Studies

Human Mass Balance Study [3]

- **Objective:** To determine the absorption, metabolism, and excretion of **ertugliflozin** in humans.
- **Design:** Single-center, open-label study.
- **Participants:** Healthy male subjects (n=6).
- **Intervention:** Single oral 25-mg dose of [^{14}C]-**ertugliflozin** (100 μCi).
- **Sample Collection:** Blood, urine, and feces collected at predetermined intervals for up to 168 hours post-dose.
- **Analytical Methods:** Radioactivity counting by liquid scintillation counting (LSC); Metabolite profiling using HPLC with radioactivity detection; Structural identification by LC-MS/MS and comparison with synthetic standards.

In Vitro Reaction Phenotyping [5]

- **Objective:** To characterize the enzymes involved in the metabolism of **ertugliflozin**.
- **Enzyme Systems:** Human liver microsomes (HLM), recombinant UGTs, and recombinant CYPs.
- **Incubation Conditions:**
 - **UGT Assays:** HLM or recombinant UGTs incubated with **ertugliflozin** (1-100 μM) and UDPGA (5 mM) in Tris-HCl buffer (pH 7.5) containing MgCl_2 (8 mM) and alamethicin (25 $\mu\text{g}/\text{mL}$).
 - **CYP Assays:** HLM or recombinant CYPs incubated with **ertugliflozin** (1-100 μM) and NADPH (1 mM) in potassium phosphate buffer (pH 7.4).
- **Kinetic Analysis:** Measurement of metabolite formation rates to determine K_m and V_{\max} .

- **Chemical Inhibition:** Use of isoform-selective inhibitors (tranilast for UGT1A9, fluconazole for UGT2B7, ketoconazole for CYP3A4) to assess contribution of specific enzymes.

Conclusion

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